5-Bromo-6-methoxy-8-nitroquinoline is a synthetic organic compound with the molecular formula and a molecular weight of approximately 283.078 g/mol. It is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 6-position, and a nitro group at the 8-position of the quinoline ring system. This compound is notable for its unique structural features, which contribute to its chemical reactivity and biological activities.
Research indicates that 5-bromo-6-methoxy-8-nitroquinoline exhibits significant biological activities:
The synthesis of 5-bromo-6-methoxy-8-nitroquinoline can be achieved through several methods:
5-Bromo-6-methoxy-8-nitroquinoline has several applications in various fields:
Studies on the interactions of 5-bromo-6-methoxy-8-nitroquinoline with biological systems have revealed important insights:
Several compounds share structural similarities with 5-bromo-6-methoxy-8-nitroquinoline. Here are some notable examples:
| Compound Name | Structure Features | Similarity Score |
|---|---|---|
| 7-Bromo-3-nitroquinolin-4-amine | Bromine at position 7, amino group at position 4 | 0.87 |
| 6-Methoxy-8-nitroquinoline | Methoxy and nitro groups on quinoline | 0.86 |
| 7-Chloro-6-methoxyquinolin | Chlorine instead of bromine | 0.85 |
| 6-Methoxy-5-bromoquinolin | Bromine at position 5 | 0.84 |
| 8-Methoxy-6-nitroquinoline | Methoxy and nitro groups but different positioning | 0.84 |
5-Bromo-6-methoxy-8-nitroquinoline stands out due to its specific arrangement of functional groups that enhance its reactivity and biological activity compared to similar compounds. Its unique combination of a bromine atom, methoxy group, and nitro group allows for diverse synthetic pathways and potential therapeutic applications not fully explored by its analogs.